BenchChemオンラインストアへようこそ!

3,3-Dimethyl-1-(p-iodophenyl)triazene

Organozinc chemistry Cross-coupling Triazene synthetic methodology

3,3-Dimethyl-1-(p-iodophenyl)triazene (CAS 23456-93-1, molecular formula C₈H₁₀IN₃, molecular weight 275.09 g/mol) belongs to the 1-aryl-3,3-dialkyltriazene class, characterized by a diazoamino (–N=N–N.

Molecular Formula C8H10IN3
Molecular Weight 275.09 g/mol
CAS No. 23456-93-1
Cat. No. B14710920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(p-iodophenyl)triazene
CAS23456-93-1
Molecular FormulaC8H10IN3
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=C(C=C1)I
InChIInChI=1S/C8H10IN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3
InChIKeyYONGWAYQQVMIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-(p-iodophenyl)triazene (CAS 23456-93-1): A para-Iodo-Substituted Dimethylaryltriazene for Targeted Synthesis and Biological Profiling


3,3-Dimethyl-1-(p-iodophenyl)triazene (CAS 23456-93-1, molecular formula C₈H₁₀IN₃, molecular weight 275.09 g/mol) belongs to the 1-aryl-3,3-dialkyltriazene class, characterized by a diazoamino (–N=N–N<) functional group linking a para-iodophenyl ring to two N-methyl groups . This compound is a structural analog of the clinical antitumor agent dacarbazine (DTIC) and shares the dimethyltriazene pharmacophore found in numerous experimental antineoplastic and antimetastatic triazenes [1]. The para-iodo substituent confers unique physicochemical properties including a calculated density of 1.6 ± 0.1 g/cm³, boiling point of 281.0 ± 42.0 °C, and a monoisotopic mass of 274.991943 Da, making it readily distinguishable from its chloro, bromo, and unsubstituted phenyl congeners .

Why 3,3-Dimethyl-1-(p-iodophenyl)triazene Cannot Be Interchanged with Other 1-Aryl-3,3-dimethyltriazenes


Within the 1-aryl-3,3-dimethyltriazene series, the para-substituent on the phenyl ring governs three critical parameters that preclude generic substitution: (i) hydrolytic stability follows a linear Hammett relationship (ρ = –4.7) such that electron-withdrawing groups (e.g., –I, σₚ = +0.18) produce half-lives differing by orders of magnitude from electron-donating congeners [1]; (ii) the dimethyltriazene pharmacophore itself is a prodrug requiring hepatic N-demethylation to the active monomethyltriazene metabolite — meaning that in vitro cytotoxicity data for dimethyltriazenes as a class are uniformly negative unless metabolic activation is provided [2]; and (iii) ring halogenation, including para-iodination, prolongs metabolic detoxification and attenuates systemic carcinogenicity relative to the unsubstituted parent 3,3-dimethyl-1-phenyltriazene (DMPT), the strongest carcinogen in the series [3]. Consequently, procurement of a specific para-substituted derivative is mandatory when a defined hydrolysis rate, metabolic profile, or reduced carcinogenic liability is required.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(p-iodophenyl)triazene Versus Closest Analogs


Iodo-Enabled Direct Zinc Insertion for Polyfunctional Triazene Synthesis — Superior Reactivity Over Bromo Congeners

The para-iodo substituent of 3,3-dimethyl-1-(p-iodophenyl)triazene enables direct zinc insertion with Zn dust/LiCl to generate arylzinc reagents that react with electrophiles (allylic bromides, acid chlorides, TsCN, aryl halides) to afford polyfunctional triazenes in good yields . In a comparative synthetic context, bromo-substituted triazenes were explicitly reported to be less reactive starting materials toward carbonylative annulation reactions and yielded products in only good to moderate yields, whereas the iodo derivatives provide superior reactivity [1]. The triazene moiety further acts as a directing group that dramatically improves cross-coupling efficiency: in copper-catalyzed difluoroalkylation, simple iodobenzene without the triazene moiety afforded only 22% yield (determined by ¹⁹F NMR), whereas iodoaryl triazenes gave consistently higher yields [2]. Two successive zinc insertion reactions into diiodophenyl triazenes have also been achieved, demonstrating the unique polyfunctionalization potential of iodo-substituted triazenes .

Organozinc chemistry Cross-coupling Triazene synthetic methodology C–C bond formation

Measured IDO1 (Indoleamine 2,3-Dioxygenase 1) Inhibitory Activity — A Non-Canonical Target Profile Among Dimethyltriazenes

3,3-Dimethyl-1-(p-iodophenyl)triazene has been assayed for inhibition of recombinant human IDO1 and demonstrated measurable, albeit modest, inhibitory activity: IC₅₀ = 2.78 × 10³ nM (2.78 μM) against human IDO expressed in E. coli BL21(DE3) assessed via inhibition of kynurenine production [1]; EC₅₀ = 9.17 × 10³ nM (9.17 μM) in IFN-γ-stimulated human HeLa cells [1]; and Kd = 9.83 × 10³ nM (9.83 μM) by SPR binding assay [1]. While this potency is substantially weaker than optimized clinical IDO1 inhibitors (e.g., epacadostat IC₅₀ ≈ 67 nM), the IDO1 target engagement represents a notable departure from the canonical DNA-alkylating mechanism of antitumor triazenes (dacarbazine, temozolomide), which act through methyldiazonium ion generation and O⁶-guanine methylation [2]. IDO1 inhibitory activity has not been systematically reported for the parent 3,3-dimethyl-1-phenyltriazene or for 1-(4-chlorophenyl)-3,3-dimethyltriazene, suggesting the iodo substituent may contribute uniquely to this target profile.

IDO1 inhibition Immuno-oncology Tryptophan metabolism Triazene target profiling

Attenuated Carcinogenic Potency Through Ring Halogenation — Comparative Carcinogenicity Data vs. Parent DMPT

A systematic comparative carcinogenicity study of ring-halogenated 3,3-dimethyl-1-phenyltriazenes demonstrated that the strongest carcinogen in the series is the unsubstituted parent 3,3-dimethyl-1-phenyltriazene (DMPT), and that carcinogenic potency decreases with progressive ring halogenation [1]. Ring halogenation was found to prolong metabolic detoxification and to reduce carcinogenic activity [2]. The complementary study by Berger and Kolar (1986) confirmed that the carcinogenic potency of individual test compounds decreased with progressive 4- and 2-halogenation of the phenyl ring, with administration of 2,4,6-trihalogenated congeners giving negligible tumor yields indistinguishable from control animals [1]. Although the 4-iodo derivative was not tested as a discrete compound in these specific carcinogenicity bioassays (the studies employed 4-chloro, 4-bromo, and 2,4,6-trichloro/bromo analogs), the consistent class-level trend — that para-halogenation with heavier halogens attenuates carcinogenicity — allows the inference that the 4-iodo congener would exhibit reduced carcinogenic risk relative to DMPT.

Carcinogenicity Safety profiling Ring-halogenated triazenes Structure–activity relationship

Defined Electrochemical Reduction Pathway Enabling Voltammetric Determination — An Analytical Differentiation from Non-Iodinated Triazenes

The electrochemical reduction pathway of 1-(4-iodophenyl)-3,3-dimethyltriazene has been systematically investigated and its voltammetric behavior characterized, providing a validated analytical method for its detection and quantification [1][2]. The iodo substituent contributes a distinct electrochemical signature that facilitates discrimination from non-iodinated congeners. This is practically relevant because the Hammett-governed hydrolysis of 1-aryl-3,3-dimethyltriazenes (ρ = –4.7 [3]) generates arenediazonium cations whose stability and electrochemical behavior are substituent-dependent. The para-iodo derivative's defined reduction wave enables quantitative monitoring in stability studies, metabolic incubations, and quality control assays without requiring radiolabeled or derivatized samples. In contrast, non-halogenated or chloro-substituted congeners lack this pronounced electrochemical handle at comparable potentials.

Electroanalytical chemistry Voltammetric determination Triazene reduction Analytical method development

Radioiodination Potential via Triazene Decomposition — An Isotopic Handling Advantage Over Non-Iodinated Analogs

The para-iodophenyl group of 3,3-dimethyl-1-(p-iodophenyl)triazene provides a structural basis for isotopic exchange or triazene-decomposition-based radioiodination. The broader methodology — acid-catalyzed decomposition of piperidyltriazene intermediates in the presence of radioiodide (¹²⁵I or ¹³¹I) — has been validated for synthesizing radioiodinated 15-(p-iodophenyl)-6-tellurapentadecanoic acid as a myocardial imaging agent [1], and the triazene decomposition approach has been demonstrated to yield exclusively the para-iodophenyl product in good yield (>50%) [2]. In contrast, non-iodinated 1-aryl-3,3-dimethyltriazenes (e.g., 4-H, 4-CH₃, 4-Cl, 4-CF₃) cannot serve as direct radioiodination substrates, requiring instead a separate iododestannylation or isotope exchange step using structurally distinct precursors. The compound's application in oxidative functionalization has also been demonstrated: reaction with tert-butyl hydroperoxide and vanadia catalyst in benzene yields 1-(4-iodophenyl)-3-tert-butylperoxymethyl-3-methyltriazene (250 mg scale), providing access to peroxymethyl prodrug candidates [3].

Radioiodination Radiopharmaceutical precursor Triazene decomposition Nuclear medicine

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-1-(p-iodophenyl)triazene


Synthesis of Polyfunctional Triazene Libraries via Iodo-Selective Zinc Insertion and Cross-Coupling

Medicinal chemistry teams constructing structure–activity relationship (SAR) libraries around the triazene scaffold should prioritize the 4-iodo derivative as the key synthetic building block. As demonstrated by Knochel and coworkers, the iodo substituent enables direct zinc insertion to generate arylzinc nucleophiles that participate in Negishi cross-couplings, reactions with acid chlorides, and allylations — chemistry that is either inaccessible or substantially lower-yielding with bromo, chloro, or unsubstituted phenyl congeners . The copper-catalyzed difluoroalkylation protocol of Feng, Xiao, and Zhang further illustrates this advantage: the triazene moiety dramatically improves reaction efficiency compared to simple aryl iodides, and the iodoaryl triazenes consistently outperform their bromo counterparts [1]. Researchers should procure this specific CAS number (23456-93-1) when planning divergent synthetic routes to triazene-containing bioconjugates, fluorinated analogs, or heterocycle-fused triazene derivatives.

Dual-Mechanism Anticancer Probe Development Combining DNA Alkylation with IDO1 Immunomodulation

For immuno-oncology research groups exploring small-molecule strategies that simultaneously engage DNA damage response pathways and reverse tumor immune evasion, 3,3-dimethyl-1-(p-iodophenyl)triazene offers a unique starting point. The compound retains the dimethyltriazene prodrug motif that can be metabolically activated (via hepatic N-demethylation) to a DNA-alkylating monomethyltriazene species , while also demonstrating measurable IDO1 inhibitory activity (IC₅₀ = 2.78 μM in cell-free assay; EC₅₀ = 9.17 μM in HeLa cells) [1]. Although the IDO1 potency requires optimization through medicinal chemistry, the dual-activity profile is not reported for any other 1-aryl-3,3-dimethyltriazene. Procurement of this specific compound enables structure-based optimization of both pharmacophores within a single chemical series.

Electroanalytical Reference Standard for Triazene Stability and Metabolism Studies

Analytical laboratories developing stability-indicating assays or metabolic profiling methods for triazene-based drug candidates should acquire 3,3-dimethyl-1-(p-iodophenyl)triazene as a characterized reference compound. Its electrochemical reduction pathway has been systematically mapped , and its voltammetric behavior has been validated for quantitative determination [1]. The Hammett relationship governing triazene hydrolysis (ρ = –4.7) means that the iodo derivative (σₚ = +0.18) occupies a defined position on the stability spectrum between rapidly hydrolyzed electron-donating congeners (e.g., –OCH₃, t½ < 200 min) and the anomalously stable p-nitro derivative DMpNPT [2]. This makes it a useful calibration standard for stability-comparative studies across aryl triazene series.

Radiopharmaceutical Precursor for SPECT Tracer Development

Nuclear medicine and molecular imaging laboratories requiring radioiodinated small-molecule probes should procure this compound as a cold reference standard and potential precursor for ¹²³I or ¹²⁵I labeling. The established triazene decomposition methodology enables acid-catalyzed radioiodide incorporation at the para position with regioselectivity and moderate to good radiochemical yields . Unlike the parent 3,3-dimethyl-1-phenyltriazene, which requires a separate stannylation step prior to radioiodination, the 4-iodo derivative can potentially undergo direct isotopic exchange or serve as the authentic cold standard for HPLC co-injection during radiochemical purity assessment. The compound's defined physicochemical properties (monoisotopic mass 274.991943 Da) facilitate mass spectrometric identification of labeled and unlabeled species [1].

Quote Request

Request a Quote for 3,3-Dimethyl-1-(p-iodophenyl)triazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.